Kobophenol A

Description

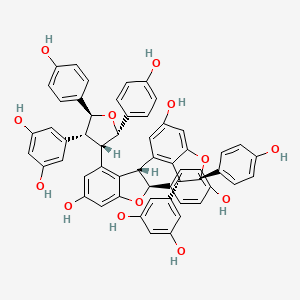

Structure

2D Structure

Properties

IUPAC Name |

5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCCLKIJHMTND-LUPMIFTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333128 | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-58-3 | |

| Record name | Kobophenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Natural Origins of Kobophenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Kobophenol A, a complex stilbenoid with significant biological activities. This document outlines the quantitative distribution of this compound in various plant species, details the experimental protocols for its extraction and isolation, and illustrates its interaction with key biological pathways.

Natural Sources and Distribution

This compound, a tetramer of resveratrol, is a polyphenolic compound found in a select number of plant genera, primarily within the Caragana and Carex species. Its presence has been confirmed in the roots, tubers, and seeds of these plants. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and even the season of collection.

Quantitative Analysis of this compound in Plant Sources

The following table summarizes the quantitative data available for the concentration of this compound in various natural sources. The data has been compiled from high-performance liquid chromatography (HPLC) analyses reported in peer-reviewed scientific literature.

| Plant Species | Plant Part | Concentration of this compound | Reference |

| Caragana sinica | Roots | Higher than in tubers; maximal in winter | [1] |

| Caragana sinica | Tubers | Lower than in roots | [1] |

| Caragana sinica | Flowers | Not detected | [1] |

| Caragana stenophylla | Roots | Present | [2] |

| Carex buchananii | Roots | Present | [3] |

| Carex ciliato-marginata | Not specified | Present | |

| Carex cuprina | Roots | Present | [3] |

| Carex folliculata | Seeds | Present | [4][5] |

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of oligomeric stilbenes from Caragana and Carex species.

I. Plant Material Collection and Preparation

-

Collection: Collect the desired plant material (e.g., roots of Caragana sinica) during the optimal season (winter for higher yields of this compound in C. sinica roots)[1].

-

Washing and Drying: Thoroughly wash the collected plant material with water to remove soil and other debris. Air-dry the material in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of phenolic compounds.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

II. Extraction

-

Solvent Selection: Macerate the powdered plant material with a polar solvent. 85% ethanol is a commonly used and effective solvent for extracting stilbenoids[6]. Methanol is also a suitable alternative[7].

-

Maceration: Submerge the plant powder in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) in a large container. Allow the mixture to stand at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation to enhance extraction efficiency.

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process on the residue two to three more times to ensure complete extraction. Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

III. Fractionation (Liquid-Liquid Partitioning)

-

Solvent System: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity. A typical sequence is n-hexane, ethyl acetate, and n-butanol.

-

Procedure:

-

First, partition the aqueous suspension of the crude extract with n-hexane to remove nonpolar compounds like lipids and chlorophylls.

-

Next, partition the remaining aqueous layer with ethyl acetate. Oligomeric stilbenes like this compound are known to partition into the ethyl acetate fraction.

-

Finally, the remaining aqueous layer can be partitioned with n-butanol to isolate more polar compounds.

-

-

Concentration: Concentrate each fraction separately using a rotary evaporator to obtain the respective dried fractions. The ethyl acetate fraction is expected to be enriched with this compound.

IV. Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel, a common stationary phase for the separation of phenolic compounds.

-

Mobile Phase: Apply the concentrated ethyl acetate fraction to the top of the silica gel column. Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.

-

Fraction Collection: Collect the eluate in separate fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions that show similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: For final purification, subject the fractions containing this compound to preparative HPLC using a reversed-phase column (e.g., C18).

-

Mobile Phase: A common mobile phase for separating stilbenoids is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape[7].

-

Detection and Collection: Use a UV detector (stilbenoids typically absorb around 280-320 nm) to monitor the elution of compounds. Collect the peak corresponding to this compound.

-

-

Purity Confirmation: Confirm the purity of the isolated this compound using analytical HPLC and elucidate its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathway

This compound has been shown to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Inhibition of the NF-κB Signaling Pathway by this compound

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound. In this pathway, inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-1β, IL-6).

This compound has been demonstrated to suppress the nuclear translocation of NF-κB, thereby inhibiting the expression of these inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Simultaneous determination of the contents of three stilbene oligomers in Caragana sinica collected in different seasons using an improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oligomeric stilbenes from the root of Caragana stenophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACG Publications - Isolation, Characterization and Quantification of Stilbenes from Some Carex Species [acgpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification and bioactivities of resveratrol oligomers and flavonoids from Carex folliculata seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activities of Caragana sinica Flower Extracts and Their Main Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

The Biosynthesis of Kobophenol A: A Technical Guide for Researchers

Abstract

Kobophenol A, a complex tetrameric stilbenoid, has garnered significant interest within the scientific community due to its potent biological activities. As a resveratrol tetramer, its intricate structure presents a fascinating biosynthetic puzzle. This technical guide provides a comprehensive overview of the proposed biosynthesis pathway of this compound in plants, with a particular focus on species of the Carex genus, where it is prominently found. While the complete enzymatic machinery in planta is yet to be fully elucidated, this document synthesizes current knowledge from phytochemical analyses, biomimetic synthesis studies, and enzymatic assays to present a plausible pathway. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the biosynthetic route, quantitative data from relevant studies, and detailed experimental protocols.

Introduction

Stilbenoids are a class of phenolic compounds produced by plants in response to biotic and abiotic stresses. Resveratrol, the monomeric precursor of a vast array of stilbenoids, is renowned for its diverse health benefits. Oligostilbenoids, formed by the oxidative coupling of two or more resveratrol units, exhibit an even broader and often more potent spectrum of biological activities. This compound, a resveratrol tetramer, stands out for its complex structure and significant therapeutic potential. Understanding its biosynthesis is crucial for harnessing its medicinal properties, potentially enabling synthetic biology approaches for its production.

Plants belonging to the Carex genus are a rich source of a variety of stilbenoid oligomers, including dimers, trimers, and tetramers like this compound.[1][2] The biosynthesis of these complex molecules is believed to proceed through regio- and stereoselective oxidative coupling reactions.[1]

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the foundational precursor, p-Coumaroyl-CoA. This is then converted to resveratrol, the key monomeric unit. The subsequent oligomerization of resveratrol through a cascade of oxidative coupling reactions is believed to lead to the formation of this compound.

From Phenylalanine to Resveratrol: The Phenylpropanoid Pathway

The initial steps of stilbenoid biosynthesis are well-established and shared with the biosynthesis of other phenolic compounds like flavonoids.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): This enzyme hydroxylates trans-cinnamic acid to yield p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is then activated by the addition of a Coenzyme A molecule to form p-Coumaroyl-CoA.

-

Stilbene Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, resulting in the formation of resveratrol.

Oxidative Coupling of Resveratrol: The Path to this compound

The formation of this compound from resveratrol is a multi-step process involving oxidative coupling reactions. This process is likely catalyzed by peroxidases (PRX) and/or laccases (LAC) in planta. These enzymes generate phenoxyl radicals from resveratrol, which then undergo non-enzymatic, regio- and stereoselective coupling to form dimers, and subsequently, higher-order oligomers.

A plausible pathway for the formation of this compound involves the initial dimerization of two resveratrol molecules to form a dimer such as ε-viniferin or a pallidol-type dimer. This is followed by the dimerization of two of these dimeric units to yield the tetrameric this compound.

Quantitative Data from Biomimetic Synthesis and In Vitro Studies

While quantitative data for the in vivo biosynthesis of this compound is scarce, biomimetic synthesis studies using peroxidases and laccases provide valuable insights into the efficiency of the oxidative coupling reactions. The following tables summarize key kinetic parameters and product yields from relevant studies.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Horseradish Peroxidase (HRP) | Resveratrol | - | - | - | - | [3][4] |

| Laccase (Trametes versicolor) | Piceid (Resveratrol-3-O-glucoside) | - | - | - | - | [5][6] |

| Polyphenol Oxidase (PPO) | Resveratrol | 45 ± 2 | - | - | - | [7] |

| Cytochrome P450BM3 (variant) | Resveratrol | 55.7 ± 16.7 | - | 0.36 | 6482 | [8] |

| COX-1 | Resveratrol | - | - | 1.52 | - | [9] |

| Laccase (Cerrena sp. RSD1) | ABTS | - | - | - | - | [10] |

| Laccase (Trametes polyzona WRF03) | ABTS | - | - | - | 181.51 | [11] |

| Laccase (Trematosphaeria mangrovei) | ABTS | 1400 | 184.84 | - | - | [12] |

| Table 1: Enzyme Kinetic Parameters for Resveratrol and Related Substrates. Note: Direct kinetic data for this compound synthesis is limited. Data for resveratrol oxidation and related substrates are provided as indicators of enzyme efficiency. |

| Enzyme/Catalyst | Substrate(s) | Product(s) | Yield (%) | Reference |

| Horseradish Peroxidase (HRP) | trans-Resveratrol & (±)-ε-viniferin | Resveratrol trimers and dimers | Varied | [3][4] |

| Laccase (Trametes versicolor) | Piceid | (±)-trans-dehydrodimer | 45.7 | [5][6] |

| Laccase (Trametes versicolor) | (E)-4-styrylphenols | trans-dihydrobenzofurans | 33-74 | [5] |

| Amylosucrase (Deinococcus geothermalis) | Resveratrol | Resveratrol-α-glucosides | - | [13] |

| Soybean Peroxidase | Resveratrol | Resveratrol-trans-dihydrodimer, Pallidol | - | [14] |

| Table 2: Product Yields from In Vitro Enzymatic Synthesis of Stilbenoid Oligomers. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of this compound biosynthesis.

Enzyme Assay for Peroxidase-Catalyzed Oligomerization of Resveratrol

This protocol is adapted from studies on the biomimetic synthesis of resveratrol oligomers.[3][4]

Objective: To determine the ability of a peroxidase to catalyze the oxidative coupling of resveratrol and to identify the resulting oligomeric products.

Materials:

-

Resveratrol

-

Horseradish Peroxidase (HRP) or other peroxidase enzyme

-

Hydrogen peroxide (H₂O₂)

-

Buffer solution (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Organic solvent (e.g., acetone or methanol)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for product identification.

Procedure:

-

Prepare a stock solution of resveratrol in an organic solvent.

-

In a reaction vessel, combine the resveratrol solution with the buffer.

-

Add the peroxidase enzyme to the reaction mixture.

-

Initiate the reaction by adding hydrogen peroxide.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours).

-

Monitor the reaction progress by TLC.

-

Stop the reaction by adding a quenching agent or by extraction.

-

Extract the reaction mixture with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent.

-

Analyze the product mixture by HPLC-MS to identify and quantify the oligomers formed.

-

Purify the individual products using preparative HPLC or column chromatography.

-

Elucidate the structure of the purified compounds using NMR spectroscopy.

Gene Expression Analysis in Carex Species

Objective: To identify and quantify the expression levels of candidate genes (e.g., PAL, C4H, 4CL, STS, peroxidases, laccases) involved in this compound biosynthesis in Carex species under different conditions (e.g., stress induction).

Materials:

-

Carex plant tissue (e.g., roots, where stilbenoids are abundant)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for candidate genes and housekeeping genes

-

Quantitative real-time PCR (qRT-PCR) system and reagents (e.g., SYBR Green)

Procedure:

-

Harvest Carex tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a suitable kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Design and validate primers for the target genes and reference genes.

-

Perform qRT-PCR using the synthesized cDNA, primers, and a suitable master mix.

-

Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

Metabolite Profiling of Carex Extracts

Objective: To identify and quantify this compound and its potential precursors and intermediates in Carex plant extracts.

Materials:

-

Carex plant tissue

-

Solvents for extraction (e.g., methanol, ethanol, acetone)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

-

HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Authentic standards of resveratrol and, if available, this compound and its dimeric precursors.

Procedure:

-

Dry and grind the Carex plant material.

-

Extract the ground material with a suitable solvent using methods like maceration, sonication, or Soxhlet extraction.

-

Filter the extract and, if necessary, perform a cleanup step using SPE.

-

Concentrate the extract under reduced pressure.

-

Analyze the extract by LC-MS.

-

Identify peaks corresponding to this compound and other stilbenoids by comparing their retention times, mass spectra, and fragmentation patterns with those of authentic standards or with data from the literature.

-

Quantify the identified compounds using a calibration curve constructed with authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating example of the chemical diversity generated through the oligomerization of a simple precursor. While the general pathway involving the oxidative coupling of resveratrol is widely accepted, the specific enzymes and the precise sequence of events in vivo remain to be definitively established. Future research should focus on the isolation and characterization of the specific peroxidases and laccases from Carex species that are responsible for the regio- and stereoselective synthesis of this compound. The elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this promising therapeutic agent. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this exciting field.

References

- 1. Phytochemical Investigation of Carex praecox Schreb. and ACE-Inhibitory Activity of Oligomer Stilbenes of the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stilbenes in Carex acuta and Carex lepidocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Activation of the Emerging Drug Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unimore.it [iris.unimore.it]

- 10. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate specificity of a new laccase from Trametes polyzona WRF03 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial mechanism of resveratrol-trans-dihydrodimer produced from peroxidase-catalyzed oxidation of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Kobophenol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobophenol A, a resveratrol tetramer, is a polyphenolic compound that has garnered significant interest within the scientific community due to its diverse and potent biological activities. First isolated from the roots of Caragana sinica, this natural product has demonstrated promising therapeutic potential across a spectrum of preclinical studies. This technical guide provides an in-depth review of the current literature on the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, antiviral, and anticancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

| Parameter | Cell Line | Stimulant | IC50 / Inhibition | Reference |

| Nitric Oxide (NO) Production | J774A.1 Macrophages | LPS | Dose-dependent inhibition | [1] |

| Interleukin-6 (IL-6) Production | J774A.1 Macrophages | LPS | Dose-dependent inhibition | [1] |

| Interleukin-1β (IL-1β) Production | J774A.1 Macrophages | LPS | Dose-dependent inhibition | [1] |

Experimental Protocols

Cell Culture and Treatment: J774A.1 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]

Nitric Oxide (NO) Assay: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The concentrations of IL-6 and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.[1]

Western Blot Analysis for NF-κB Pathway Proteins: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, IL-6, and IL-1β.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, which are attributed to its polyphenolic structure rich in hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.

Quantitative Data: Radical Scavenging Activity

A study on various oligostilbenes isolated from Caragana sinica reported the antioxidant activities of several compounds. While the specific IC50 for this compound was not provided in the abstract, it was noted to be one of the known compounds isolated, and other similar oligostilbenes from the same source exhibited moderate DPPH scavenging activity with IC50 values ranging from 34.7±1.0 to 89.1±2.3 μM.

Experimental Protocol

DPPH Radical Scavenging Assay: The free radical scavenging activity of this compound is assessed using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol is mixed with various concentrations of this compound. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance of the solution is then measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2.

Quantitative Data: Anti-SARS-CoV-2 Activity

| Parameter | Assay | IC50 / EC50 | Reference |

| Inhibition of ACE2-RBD Interaction | In vitro binding assay | 1.81 ± 0.04 µM | |

| Inhibition of SARS-CoV-2 Infection | Cell-based viral infection assay | 71.6 µM |

Experimental Protocol

In vitro ACE2-RBD Interaction Assay: The inhibitory effect of this compound on the interaction between the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein is evaluated using a plate-based binding assay. Recombinant ACE2 protein is coated on a microplate, and after blocking, a mixture of biotinylated RBD and varying concentrations of this compound is added. The amount of bound RBD is quantified using streptavidin-HRP and a colorimetric substrate.

Cell-based SARS-CoV-2 Infection Assay: Vero E6 cells are seeded in 96-well plates and pre-treated with different concentrations of this compound. The cells are then infected with SARS-CoV-2. After a defined incubation period, the viral cytopathic effect (CPE) is observed, or viral replication is quantified by qRT-PCR of viral RNA or by immunofluorescence staining of viral proteins. The EC50 value, the concentration of the compound that inhibits viral infection by 50%, is calculated.

Signaling Pathway

This compound is proposed to inhibit SARS-CoV-2 entry into host cells by directly binding to the ACE2 receptor, thereby blocking the interaction with the viral spike protein's RBD. This mechanism of action prevents the initial step of viral attachment and subsequent fusion with the host cell membrane.

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. While specific IC50 values for this compound against various cancer cell lines are not yet widely reported in the literature, its structural similarity to other resveratrol oligomers with known cytotoxic effects suggests it may possess similar activities. Further investigation is warranted to fully characterize its anticancer profile.

Conclusion

This compound is a multifaceted natural compound with a compelling range of biological activities. Its well-documented anti-inflammatory effects, mediated through the NF-κB pathway, along with its promising antioxidant and antiviral properties, position it as a strong candidate for further drug development. The detailed methodologies and quantitative data summarized in this guide provide a solid foundation for future research into the therapeutic applications of this compound. Further studies are encouraged to elucidate its anticancer potential and to explore its efficacy and safety in in vivo models.

References

The Pharmacological Profile of Kobophenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known pharmacological effects of Kobophenol A, a resveratrol tetramer. The document synthesizes current scientific literature, focusing on its anti-inflammatory and neuroprotective properties. Quantitative data, detailed experimental methodologies, and visualizations of molecular pathways are presented to facilitate further research and drug development efforts.

Executive Summary

This compound, a complex oligostilbene isolated from plants such as Caragana sinica, has demonstrated significant biological activity in preclinical studies. Its primary pharmacological effects are characterized by potent anti-inflammatory and neuroprotective actions. The anti-inflammatory properties are mediated principally through the inhibition of the NF-κB signaling pathway, leading to a downstream reduction of key inflammatory mediators. Its neuroprotective capacity is attributed to the mitigation of oxidative stress, regulation of intracellular calcium, and preservation of mitochondrial function. While these activities are well-documented, quantitative data on its antioxidant and potential anticancer effects remain limited in the current body of scientific literature.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity by targeting key molecular pathways in immune cells.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), this compound prevents the phosphorylation of IκB kinase α/β (IKKα/β).[1][2] This action inhibits the subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus.[1][2] The blockade of NF-κB activation leads to a significant, dose-dependent suppression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[2] Consequently, the production of nitric oxide (NO), a potent inflammatory mediator, is markedly reduced.[1][2] Furthermore, this compound inhibits the expression and production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][2]

Quantitative Data: Inhibition of Inflammatory Mediators

The inhibitory effects of this compound on the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated J774A.1 macrophage cells are summarized below.

| Bioassay | Target Mediator | Cell Line | Concentration (µM) | % Inhibition (relative to LPS control) | IC₅₀ (µM) | Reference |

| Nitric Oxide Production | NO | J774A.1 | 25 | ~ 40% | ~45-50 | [2] |

| 50 | ~ 65% | [2] | ||||

| 100 | ~ 90% | [2] | ||||

| Gene Expression | iNOS mRNA | J774A.1 | 25 | Significant Inhibition Observed | N/A | [2] |

| IL-1β mRNA | J774A.1 | 25 | Significant Inhibition Observed | N/A | [2] | |

| IL-6 mRNA | J774A.1 | 25 | Significant Inhibition Observed | N/A | [2] |

Note: IC₅₀ value for NO inhibition is estimated from graphical data presented in the source publication.

Signaling Pathway Diagram

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

-

Murine macrophage cell line J774A.1 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Experimental Procedure:

-

Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 18-24 hours.

-

Stock solutions of this compound are prepared in DMSO and diluted with culture medium to final concentrations (e.g., 25, 50, 100 µM). The final DMSO concentration in all wells is kept below 0.1%.

-

The culture medium is replaced with fresh medium containing the desired concentrations of this compound. A vehicle control (DMSO) is also included.

-

The cells are pre-treated with this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group (no LPS, no this compound) and a positive control group (LPS only) are included.

-

The plates are incubated for an additional 24 hours.

3. Measurement of Nitric Oxide (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.[3]

-

The mixture is incubated at room temperature for 10 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is calculated from a standard curve generated using sodium nitrite.

4. Data Analysis:

-

The percentage inhibition of NO production is calculated relative to the LPS-only control group.

-

An IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is determined by non-linear regression analysis.

Neuroprotective Effects

This compound demonstrates significant potential in protecting neuronal cells from various stressors implicated in neurodegenerative diseases.

Mechanism of Action

Studies on the human neuroblastoma SH-SY5Y cell line show that this compound confers protection against neuronal death induced by the withdrawal of tropic support, nitrosative stress, and mitochondrial damage.[4] The key mechanisms underlying this neuroprotection include:

-

Inhibition of Reactive Oxygen Species (ROS): this compound mitigates the increase in intracellular ROS, a major contributor to oxidative stress and neuronal damage.[4]

-

Regulation of Intracellular Calcium (Ca²⁺): It prevents detrimental changes in intracellular calcium ion levels, which are critical for neuronal signaling and survival.[4]

-

Preservation of Mitochondrial Function: The compound helps to maintain the mitochondrial transmembrane potential, preventing the initiation of the mitochondrial apoptosis pathway.[4]

In a separate model using human osteoblast-like MG-63 cells, this compound was found to protect against NO-induced apoptosis through the regulation of JNK, NF-κB, and AP-1 signaling pathways, suggesting a multi-faceted protective capability.[5]

Quantitative Data

Currently, specific IC₅₀ values for the neuroprotective effects of this compound (e.g., inhibition of ROS, protection against specific neurotoxins) are not available in the peer-reviewed literature. Research has qualitatively demonstrated a protective effect, but dose-response studies with calculated IC₅₀ values have not been published.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To determine the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell model.

1. Cell Culture and Differentiation:

-

Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium with 10% FBS.

-

For neuronal differentiation, cells are treated with 10 µM all-trans-retinoic acid (RA) in a low-serum (1% FBS) medium for 5-7 days to induce a more mature, neuron-like phenotype.[6]

2. Experimental Procedure:

-

Differentiated SH-SY5Y cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 to 24 hours).

-

Following pre-treatment, a neurotoxin is added to induce oxidative stress and cell death. Common agents include 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or MPP⁺. A control group receives the neurotoxin without this compound pre-treatment.

-

The cells are incubated with the neurotoxin for 24 hours.

3. Measurement of Cell Viability (MTT Assay):

-

After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm.

4. Measurement of Reactive Oxygen Species (DCFDA Assay):

-

Cells are pre-treated with this compound, followed by the addition of the neurotoxin.

-

During the final 30-60 minutes of incubation, 2',7'-dichlorofluorescin diacetate (DCFDA) is added to the medium. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

5. Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control.

-

ROS production is expressed as a percentage of the neurotoxin-only treated group.

-

The neuroprotective effect is quantified by the ability of this compound to increase cell viability and decrease ROS production.

Other Potential Pharmacological Effects

Antioxidant Activity

As a phenolic compound, this compound is expected to have intrinsic antioxidant properties. Its ability to inhibit ROS production in neuronal cells is a direct functional outcome of this activity.[4] However, dedicated studies quantifying its radical-scavenging activity using standard assays like DPPH or ABTS are limited. One study on oligostilbenes from Caragana sinica reported moderate DPPH scavenging for some related compounds but did not provide a specific IC₅₀ value for this compound.[7]

Anticancer Activity

A thorough review of the current literature did not yield specific studies on the anticancer or cytotoxic effects of this compound. While many related stilbenes and other phenolic compounds exhibit anticancer properties, this specific pharmacological effect has not been documented for this compound. Further research is required to investigate this potential activity.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory and neuroprotective mechanisms. Its ability to potently inhibit the NF-κB pathway makes it a strong candidate for further investigation in inflammatory disease models. Similarly, its capacity to protect neurons from oxidative and mitochondrial stress warrants exploration in the context of neurodegenerative disorders.

Future research should focus on several key areas:

-

Quantitative Analysis: Determining the IC₅₀ values for its neuroprotective and antioxidant activities is crucial for comparative analysis and understanding its potency.

-

In Vivo Studies: The promising in vitro results need to be validated in animal models of inflammatory and neurodegenerative diseases to assess efficacy, pharmacokinetics, and safety.

-

Anticancer Screening: A systematic evaluation of this compound's cytotoxic activity against a panel of human cancer cell lines is necessary to determine if it possesses any anticancer potential.

-

Target Identification: Further studies are needed to identify other potential molecular targets and signaling pathways modulated by this compound to fully elucidate its pharmacological profile.

References

- 1. This compound Isolated from Roots of Caragana sinica (Buc'hoz) Rehder Exhibits Anti-inflammatory Activity by Regulating NF-κB Nuclear Translocation in J774A.1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Isolated from Roots of Caragana sinica (Buc’hoz) Rehder Exhibits Anti-inflammatory Activity by Regulating NF-κB Nuclear Translocation in J774A.1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of this compound against the withdrawal of tropic support, nitrosative stress, and mitochondrial damage in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of this compound on nitric oxide-induced cell apoptosis in human osteoblast-like MG-63 cells: involvement of JNK, NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

Potential Therapeutic Applications of Kobophenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobophenol A is a stilbenoid, specifically a resveratrol tetramer, that has garnered scientific interest due to its potential therapeutic properties. As a polyphenolic compound, it is found in various plant species, including those of the Carex and Caragana genera.[1] Emerging research has highlighted its significant biological activities, particularly in the realms of neuroprotection and anti-inflammation. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.

Core Therapeutic Areas and Biological Activities

Current research indicates that this compound exhibits promising therapeutic potential in two primary areas: neuroprotection and anti-inflammation. There is also suggestive evidence for its role in promoting osteoblast proliferation.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (J774A.1), this compound has been shown to suppress key inflammatory mediators.

Key Findings:

-

Inhibition of Nitric Oxide (NO) Production: this compound significantly suppresses the production of nitric oxide (NO) in a dose-dependent manner in LPS-stimulated macrophages.[3]

-

Downregulation of Inducible Nitric Oxide Synthase (iNOS): The reduction in NO production is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels.[3]

-

Suppression of Pro-inflammatory Cytokines: Treatment with this compound leads to a decrease in the gene expression and production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[3]

-

Inhibition of NF-κB Nuclear Translocation: The primary mechanism for these anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. This compound suppresses the phosphorylation of IκB kinase α/β (IKKα/β), which in turn prevents the translocation of the NF-κB p65 subunit into the nucleus.[2][3]

While specific IC50 values for the anti-inflammatory effects of this compound are not explicitly detailed in the primary literature, the dose-dependent nature of its activity has been established.

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent, as demonstrated in studies using the human neuroblastoma cell line SH-SY5Y.[4] The compound appears to mitigate neuronal damage induced by various stressors.

Key Findings:

-

Protection Against Tropic Support Withdrawal: this compound ameliorates neuronal death induced by the withdrawal of tropic support.[4]

-

Attenuation of Nitrosative and Oxidative Stress: The compound protects against damage caused by nitrosative and oxidative stress.[4]

-

Inhibition of Reactive Oxygen Species (ROS): A key mechanism of its neuroprotective action is the inhibition of reactive oxygen species (ROS) generation.[4]

-

Modulation of Intracellular Calcium Levels: this compound influences intracellular calcium ion levels, which are critical in neuronal signaling and apoptosis.[4]

-

Preservation of Mitochondrial Integrity: The compound has been observed to prevent changes in the mitochondrial transmembrane potential, a crucial factor in cell viability.[4]

Quantitative data, such as IC50 values for these neuroprotective effects, are not yet available in the published literature.

Potential in Osteogenesis

Preliminary research suggests that this compound may play a role in bone health. It has been shown to enhance the proliferation of human osteoblast-like cells and increase alkaline phosphatase (ALP) activity, indicating a potential for promoting bone formation. This effect is reportedly mediated through the activation of the p38 MAPK pathway.[5]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as IC50 values, for the specific biological activities of this compound. The following table summarizes the available qualitative and dose-dependent findings.

| Biological Activity | Cell Line | Key Parameter Measured | Observed Effect of this compound | Quantitative Data (IC50) | Reference |

| Anti-inflammation | J774A.1 Macrophages | Nitric Oxide (NO) Production | Dose-dependent suppression | Not Reported | [3] |

| J774A.1 Macrophages | iNOS mRNA and Protein Expression | Dose-dependent inhibition | Not Reported | [3] | |

| J774A.1 Macrophages | IL-1β and IL-6 Gene Expression | Inhibition | Not Reported | [3] | |

| J774A.1 Macrophages | NF-κB p65 Nuclear Translocation | Inhibition | Not Reported | [2][3] | |

| Neuroprotection | SH-SY5Y Neuroblastoma | Cell Viability (Tropic Support Withdrawal) | Amelioration of cell death | Not Reported | [4] |

| SH-SY5Y Neuroblastoma | Reactive Oxygen Species (ROS) | Inhibition | Not Reported | [4] | |

| SH-SY5Y Neuroblastoma | Intracellular Calcium Ion Level | Modulation | Not Reported | [4] | |

| SH-SY5Y Neuroblastoma | Mitochondrial Transmembrane Potential | Prevention of changes | Not Reported | [4] | |

| Osteogenesis | Human Osteoblast-like cells | Cell Proliferation | Stimulation | Not Reported | [5] |

| Human Osteoblast-like cells | Alkaline Phosphatase (ALP) Activity | Increased activity | Not Reported | [5] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the literature on this compound.

Anti-inflammatory Assays

1. Cell Culture and Treatment (J774A.1 Macrophages)

-

Cell Line: Murine macrophage cell line J774A.1.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3]

2. Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After cell treatment, collect the culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.[3]

-

3. Western Blot Analysis for iNOS and NF-κB Pathway Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

After treatment, lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, phospho-IKKα/β, and NF-κB p65. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

-

4. RNA Isolation and RT-PCR for iNOS, IL-1β, and IL-6 Gene Expression

-

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the messenger RNA (mRNA) levels of specific genes.

-

Procedure:

-

Isolate total RNA from the treated cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Perform PCR amplification of the cDNA using specific primers for iNOS, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the PCR products by agarose gel electrophoresis.[3]

-

5. Immunofluorescence for NF-κB Nuclear Translocation

-

Principle: This imaging technique visualizes the subcellular localization of a target protein.

-

Procedure:

-

Grow and treat cells on glass coverslips.

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

-

Block non-specific binding sites with a blocking solution.

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Visualize the localization of NF-κB p65 using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the NF-κB p65 signal with the nuclear stain.[3]

-

Neuroprotection Assays

1. Cell Culture and Treatment (SH-SY5Y Neuroblastoma Cells)

-

Cell Line: Human neuroblastoma cell line SH-SY5Y.

-

Culture Medium: A suitable medium such as DMEM/F12 supplemented with FBS and antibiotics.

-

Treatment Protocol: Cells are treated with this compound under conditions of tropic support withdrawal or in the presence of nitrosative/oxidative stressors.[4]

2. Reactive Oxygen Species (ROS) Measurement

-

Principle: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Treat the cells with this compound and the stressor.

-

Load the cells with DCFH-DA by incubating them in a medium containing the probe.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[4]

-

3. Mitochondrial Membrane Potential (ΔΨm) Assay

-

Principle: The mitochondrial membrane potential is assessed using a cationic fluorescent dye, such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE). In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Procedure (using JC-1):

-

Treat the cells as required.

-

Incubate the cells with the JC-1 dye.

-

Wash the cells to remove the excess dye.

-

Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[4]

-

Anticancer Assays (General Protocol)

While specific studies on the anticancer activity of this compound are lacking, the following is a general protocol for assessing the cytotoxicity of a compound against cancer cell lines.

1. MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the inhibition of the canonical NF-κB signaling pathway.

References

- 1. Flower extract of Caragana sinica. ameliorates Dss-induced ulcerative colitis by affecting TLR4/NF-κB and TLR4/MAPK signaling pathway in a mouse model [ijbms.mums.ac.ir]

- 2. Inhibition effect of Caragana sinica root extracts on Osteoarthritis through MAPKs, NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Isolated from Roots of Caragana sinica (Buc’hoz) Rehder Exhibits Anti-inflammatory Activity by Regulating NF-κB Nuclear Translocation in J774A.1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flower extract of Caragana sinica. ameliorates DSS-induced ulcerative colitis by affecting TLR4/NF-κB and TLR4/MAPK signaling pathway in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Kobophenol A: A Technical Guide on the Resveratrol Tetramer for Drug Discovery Professionals

Executive Summary

Kobophenol A is a complex stilbenoid and a natural tetramer of resveratrol, positioning it as a molecule of significant interest for therapeutic development. Isolated from plant sources such as Caragana sinica and Carex folliculata, it exhibits a diverse range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and enzyme-inhibitory properties.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, quantitative biological data, and the detailed experimental protocols used for its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Profile

This compound belongs to the largest group of oligomeric stilbenes, which are formed by the polymerization of two to eight resveratrol units.[2] As a resveratrol tetramer, it possesses a complex polyphenolic structure, specifically a 2,3,4,5-tetraaryltetrahydrofuran skeleton, which is foundational to its multifaceted biological effects.[1] Its natural origins are primarily in the roots of plants like Caragana chamlagu and Caragana sinica.[1][2] The intricate structure of this compound allows it to interact with multiple biological targets, making it a promising scaffold for novel therapeutic agents.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways in immune cells.[3] Its primary mechanism involves the potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.[3] In lipopolysaccharide (LPS)-stimulated macrophage cell lines (J774A.1), this compound effectively inhibits the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[3]

This inhibition is achieved by preventing the phosphorylation of IκB kinase α/β (IKKα/β), which in turn blocks the degradation of the inhibitory protein IκBα.[3] Consequently, the nuclear translocation of the active NF-κB subunits (p50/p65) is inhibited, preventing the transcription of pro-inflammatory genes.[3]

Neuroprotective Effects

This compound exhibits protective effects in neuronal cells, mitigating damage from nitrosative/oxidative stress, mitochondrial dysfunction, and the withdrawal of tropic support.[4] In SH-SY5Y neuroblastoma cells, it has been shown to prevent neuronal death by inhibiting the generation of reactive oxygen species (ROS), reducing elevated intracellular calcium levels, and stabilizing the mitochondrial transmembrane potential.[4] These actions suggest its potential as a therapeutic agent for neurodegenerative diseases where oxidative stress and mitochondrial health are implicated.

Anticancer and Enzyme Inhibitory Activity

This compound has been reported to possess anticancer properties, showing inhibitory effects on the growth of the A549 lung cancer cell line and moderate activity against various human colon cancer cell lines.[2] Furthermore, it demonstrates specific enzyme-inhibitory activities. It has been shown to inhibit Protein Kinase C (PKC), a key enzyme in signal transduction pathways that is often dysregulated in cancer.[2] this compound is also an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, suggesting a potential application in managing Alzheimer's disease.[1][2]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of this compound. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | Data not available in searched literature | [2] |

| Colon Cancer Lines | Colon Carcinoma | Data not available in searched literature |[2] |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Enzyme Inhibition | Data not available in searched literature | [1][2] |

| Protein Kinase C (PKC) | Enzyme Inhibition | Data not available in searched literature |[2] |

Table 3: Antioxidant Activity of this compound

| Assay Type | Activity Metric | Value | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ | Data not available in searched literature | - |

| ABTS Radical Scavenging | IC₅₀ | Data not available in searched literature | - |

Note: While the qualitative activities of this compound are documented, specific IC₅₀ values were not available in the literature surveyed for this guide.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell viability.[6][7][8]

Methodology:

-

Cell Plating: Seed human cancer cells (e.g., A549 or HCT116) into 96-well flat-bottom plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.[8]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][8] A reference wavelength of >650 nm can be used to subtract background.[6]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

NF-κB Nuclear Translocation Analysis (Western Blot)

This protocol details the detection of key proteins in the NF-κB pathway to assess the inhibitory effect of this compound.[9][10]

Methodology:

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages to 80% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

-

Protein Extraction:

-

For total protein, lyse cells directly in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear/cytoplasmic fractionation, use a commercial nuclear extraction kit according to the manufacturer's protocol to separate the fractions.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-IKKα/β, anti-p-IκBα, anti-NF-κB p65). Use an antibody against β-actin or GAPDH as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Compare the levels of phosphorylated and translocated proteins in treated vs. untreated cells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard procedure for measuring AChE activity and its inhibition.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

DTNB (Ellman's Reagent): 10 mM in PB.

-

Substrate (ATCI): 14 mM acetylthiocholine iodide in PB.

-

Enzyme: Acetylcholinesterase (e.g., from electric eel) at 1 U/mL in PB.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of PB.

-

Add 10 µL of this compound solution (at various concentrations, dissolved in a suitable solvent like ethanol or DMSO). For the control, add 10 µL of the solvent.[2]

-

Add 10 µL of the AChE enzyme solution.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.[2][11]

-

Reaction Initiation:

-

Add 10 µL of DTNB solution to each well.

-

Start the reaction by adding 10 µL of the ATCI substrate solution.[2]

-

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over several minutes or as an endpoint measurement after a fixed time (e.g., 10 minutes).

-

Calculation: The rate of reaction is proportional to the change in absorbance. Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value from the dose-response curve.

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Kobophenol A: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kobophenol A, a complex oligostilbene isolated from Carex kobomugi. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is meticulously sourced from the seminal work of Kurihara et al. (1991) published in Phytochemistry.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Acetone-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a, H-6a | 6.95 | d | 8.5 |

| H-3a, H-5a | 6.67 | d | 8.5 |

| H-7a | 4.98 | d | 6.0 |

| H-8a | 3.95 | m | |

| H-2b, H-6b | 6.89 | d | 8.5 |

| H-3b, H-5b | 6.62 | d | 8.5 |

| H-7b | 4.43 | d | 5.0 |

| H-8b | 3.45 | m | |

| H-2c, H-6c | 6.55 | s | |

| H-7c | 5.35 | d | 4.0 |

| H-8c | 4.15 | m | |

| H-2d, H-6d | 6.48 | s | |

| H-7d | 4.88 | d | 3.0 |

| H-8d | 3.85 | m |

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J. (1991). Oligostilbenes from Carex kobomugi. Phytochemistry, 30(2), 649-653.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Acetone-d₆)

| Position | Chemical Shift (δ, ppm) |

| C-1a | 132.1 |

| C-2a, C-6a | 128.5 |

| C-3a, C-5a | 115.8 |

| C-4a | 158.2 |

| C-7a | 93.2 |

| C-8a | 54.1 |

| C-1b | 131.5 |

| C-2b, C-6b | 128.3 |

| C-3b, C-5b | 115.6 |

| C-4b | 157.9 |

| C-7b | 88.5 |

| C-8b | 56.3 |

| C-1c | 125.5 |

| C-2c, C-6c | 107.8 |

| C-3c, C-5c | 159.1 |

| C-4c | 102.1 |

| C-7c | 85.4 |

| C-8c | 48.2 |

| C-1d | 124.8 |

| C-2d, C-6d | 107.5 |

| C-3d, C-5d | 158.9 |

| C-4d | 101.8 |

| C-7d | 87.9 |

| C-8d | 45.6 |

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J. (1991). Oligostilbenes from Carex kobomugi. Phytochemistry, 30(2), 649-653.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion (m/z) | Molecular Formula |

| EIMS | EI, 70 eV | 906.2517 [M]⁺ | C₅₆H₄₂O₁₂ |

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J. (1991). Oligostilbenes from Carex kobomugi. Phytochemistry, 30(2), 649-653.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the unambiguous identification of natural products. The following sections detail the generalized methodologies employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound was dissolved in deuterated acetone (Acetone-d₆). Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds between scans.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) was utilized. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay were necessary to obtain a spectrum with adequate signal intensity.

-

Data Processing: The raw free induction decay (FID) signals were Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts were reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra were obtained using an electron ionization mass spectrometer (EIMS).

-

Sample Introduction: The purified sample of this compound was introduced into the ion source, likely via a direct insertion probe, which allows for the analysis of solid samples.

-

Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV. This technique involves bombarding the sample with a beam of electrons, leading to the formation of a molecular ion [M]⁺ and characteristic fragment ions.

-

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer.

-

Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

The Anti-inflammatory Mechanisms of Kobophenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary